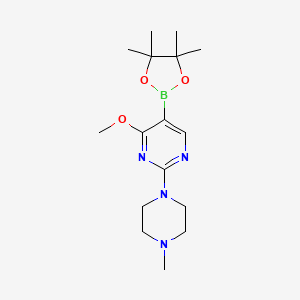
3-(Tert-butoxy)-5-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)-5-chloropyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a tert-butoxy group at the third position and a chlorine atom at the fifth position of the pyridine ring. The tert-butoxy group is known for its bulky nature, which can influence the reactivity and steric properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-5-chloropyridine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method is the reaction of 3-hydroxypyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the tert-butoxy group. The chlorination of the pyridine ring can be achieved using reagents like phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group into the pyridine ring in a more sustainable and scalable manner . These systems offer better control over reaction parameters and can reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Tert-butoxy)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form tert-butyl alcohol, while reduction reactions can target the pyridine ring to form dihydropyridine derivatives.
Elimination Reactions: The tert-butoxy group can participate in elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include tert-butyl alcohol and oxidized pyridine derivatives.
Reduction Reactions: Products include dihydropyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Tert-butoxy)-5-chloropyridine is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery and development.
Medicine: The compound’s derivatives can be explored for their pharmacological properties. For example, they may serve as lead compounds in the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications .
Mécanisme D'action
The mechanism of action of 3-(tert-butoxy)-5-chloropyridine and its derivatives depends on the specific biological or chemical context in which they are used. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The tert-butoxy group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the chlorine atom can participate in halogen bonding interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
3-(Tert-butoxy)-5-bromopyridine: Similar to 3-(tert-butoxy)-5-chloropyridine but with a bromine atom instead of chlorine.
3-(Tert-butoxy)-5-fluoropyridine: Contains a fluorine atom at the fifth position instead of chlorine.
3-(Tert-butoxy)-5-iodopyridine: Contains an iodine atom at the fifth position instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, fluorine, and iodine analogs.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
3-chloro-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6H,1-3H3 |
Clé InChI |
INJRTPXVZIJODE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;[(E)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B14853139.png)

![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)

![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)









